N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBICPOXISQZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction with 2-chloroacetamide to form the desired compound .
Chemical Reactions Analysis
N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The primary mechanism of action of N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the inhibition of CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the progression of the cell cycle .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Modifications
a) N-(4-Chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
- Key Difference : Replaces the benzyl group with a 4-chlorophenyl substituent on the acetamide nitrogen.
- Implications : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the benzyl derivative. This compound is structurally closest to the target molecule, highlighting the role of the N-aryl group in binding interactions .
b) 2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
- Key Difference : Features an isopropyl-substituted phenyl group on the acetamide.
- Implications : The bulky isopropyl group may sterically hinder target binding but improve lipophilicity. This modification is relevant for optimizing pharmacokinetic properties .
c) N-(4-Acetamidophenyl)-2-{[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
- Key Difference : Incorporates a phenyl group on the pyrazole ring instead of 4-chlorophenyl and adds an acetamido group to the N-aryl substituent.
- However, the absence of chlorine reduces electron-withdrawing effects, possibly altering reactivity .
d) 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
- Key Difference : Substitutes the 4-chlorophenyl group with 4-fluorophenyl and adds a trifluoromethoxy group to the acetamide’s aryl ring.
- Implications : Fluorine atoms increase electronegativity and metabolic resistance, while the trifluoromethoxy group enhances lipophilicity and membrane permeability .
Physicochemical Properties
Table 1: Comparative Data for Selected Analogues
Biological Activity
N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by a complex molecular structure. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN5O2S |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 946366-02-5 |
This compound exhibits its biological activity primarily through modulation of cellular pathways involved in cell proliferation and survival. Research indicates that it may act as an autophagy modulator, influencing the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.
Autophagy Modulation
Studies have shown that related compounds in the pyrazole class can disrupt autophagic flux by inhibiting mTORC1 activity. This inhibition leads to increased levels of LC3-II, a marker of autophagy, suggesting that these compounds may enhance basal autophagy while impairing flux under nutrient-replete conditions . Such dual actions could potentially target cancer cells more effectively while sparing normal cells.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown submicromolar activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, indicating a robust potential for development as anticancer agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Anticancer Activity : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent antiproliferative effects against liver (HepG2) and colon cancer cells (HCT116). The mechanism involved the induction of apoptosis and cell cycle arrest in treated cells .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the benzyl and pyrazole moieties significantly influenced the antiproliferative potency. For example, the introduction of electron-withdrawing groups on the phenyl ring enhanced activity by increasing lipophilicity and cellular uptake .
- Selectivity Towards Tumor Cells : Compounds similar to this compound have shown preferential toxicity towards cancer cells under metabolic stress conditions, suggesting a potential therapeutic window for targeting solid tumors with compromised blood supply .
Q & A
Basic Synthesis: What are the standard protocols for synthesizing N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-chlorophenyl derivatives with thiourea or thioacetamide .
- Step 2: Sulfanylation at the 4-position using 2-chloroacetamide derivatives in solvents like DMSO or ethanol, catalyzed by bases (e.g., NaH or K₂CO₃) .
- Step 3: N-Benzylation via nucleophilic substitution or acylation, requiring precise temperature control (60–80°C) to avoid decomposition .
Critical Parameters: Solvent polarity, catalyst selection, and reaction time (12–24 hours) significantly impact yield (typically 50–70%) .
Basic Characterization: Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., benzyl CH₂ at δ 4.2–4.5 ppm) and sulfanyl groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.08) .
- X-Ray Crystallography: Resolves intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between aromatic rings (42–68°) .
Advanced Experimental Design: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE): Systematic variation of catalysts (e.g., NaH vs. K₂CO₃), solvent polarity (DMSO vs. ethanol), and temperature .
- Flow Chemistry: Continuous-flow systems enhance reproducibility and scalability, as demonstrated in analogous pyrimidine syntheses .
- Byproduct Analysis: TLC or HPLC monitors intermediates; recrystallization in ethanol/water mixtures removes impurities .
Advanced Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Structural Analog Analysis: Evaluate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding .
- Meta-Analysis: Use databases like PubChem to cross-reference bioactivity data and identify outliers .
Computational Modeling: What in silico methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2) using crystal structures (PDB: 6AY) .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR: Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .
Basic Solubility Challenges: What solvent systems are optimal for in vitro assays?
Answer:
- Polar Solvents: DMSO (stock solutions) diluted in PBS (≤0.1% DMSO) minimize cytotoxicity .
- Hydrophobic Media: Ethanol or PEG-400 for membrane permeability studies .
- pH Adjustment: Buffers (pH 6.5–7.4) stabilize the sulfanyl group during solubility testing .
Advanced Structural Ambiguity: How to address conflicting crystallographic and NMR data?
Answer:
- Multi-Technique Validation: Combine X-ray diffraction (resolution ≤1.0 Å) with 2D NMR (NOESY for spatial proximity) .
- Tautomer Analysis: DFT calculations (Gaussian 09) predict dominant tautomeric forms in solution .
- Temperature-Dependent NMR: Resolves dynamic effects (e.g., ring flipping) at low temperatures (−40°C) .
Basic Biological Screening: What assays are recommended for initial activity profiling?
Answer:
- Kinase Inhibition: ADP-Glo™ assay for CDK or JAK family kinases .
- Antimicrobial Testing: Broth microdilution (MIC) against Gram-positive pathogens .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ dose-response curves .
Advanced Scale-Up Challenges: What strategies mitigate issues in gram-scale synthesis?
Answer:
- Catalyst Recycling: Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .
- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) replaces recrystallization for faster throughput .
Advanced SAR Studies: How to design analogs to explore structure-activity relationships?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
